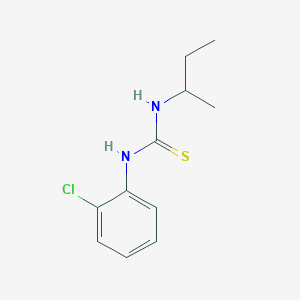

1-Butan-2-yl-3-(2-chlorophenyl)thiourea

Description

Properties

IUPAC Name |

1-butan-2-yl-3-(2-chlorophenyl)thiourea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15ClN2S/c1-3-8(2)13-11(15)14-10-7-5-4-6-9(10)12/h4-8H,3H2,1-2H3,(H2,13,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PITIASLCZJJAAU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)NC(=S)NC1=CC=CC=C1Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClN2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.77 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-Butan-2-yl-3-(2-chlorophenyl)thiourea typically involves the reaction of 2-chloroaniline with butan-2-yl isothiocyanate under controlled conditions. The reaction is carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. After completion, the product is purified through recrystallization or column chromatography .

Industrial production methods for thiourea derivatives often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

1-Butan-2-yl-3-(2-chlorophenyl)thiourea undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or thiols.

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions employed .

Scientific Research Applications

1-Butan-2-yl-3-(2-chlorophenyl)thiourea has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-Butan-2-yl-3-(2-chlorophenyl)thiourea involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. It can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions . The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Effects on Physicochemical Properties

Table 1: Key Physicochemical Properties of Selected Thiourea Derivatives

- Branching Effects: The butan-2-yl group (sec-butyl) in the target compound introduces greater steric hindrance and lower symmetry compared to linear alkyl chains (e.g., n-butyl in 1-butyl-3-(2-phenylphenyl)thiourea ).

- Chlorophenyl Position : The 2-chlorophenyl substituent in the target compound creates ortho steric effects, which may reduce solubility in polar solvents compared to para-substituted analogues (e.g., 1-phenyl-3-(4-chlorophenyl)thiourea) .

Table 2: Anti-Amoebic IC₅₀ Values of Selected Thioureas

Coordination Chemistry and Metal Binding

Thioureas act as ligands for metal ions, with substituents modulating coordination behavior:

- Electron-Withdrawing Effects : The 2-chlorophenyl group withdraws electron density from the thiocarbonyl sulfur, weakening metal-sulfur bonds compared to electron-donating substituents (e.g., methoxy) .

- Steric Hindrance : The butan-2-yl group may restrict access to the thiourea’s sulfur atom, reducing coordination efficiency. For example, 1-(2-chlorobenzoyl)-3-(3-methoxyphenyl)thiourea forms stable Cu(II) complexes due to its planar aroyl group , whereas bulky alkyl substituents like butan-2-yl could destabilize such complexes .

Q & A

Basic Questions

Q. What are the established synthetic routes for 1-Butan-2-yl-3-(2-chlorophenyl)thiourea, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The compound is synthesized via nucleophilic addition between 2-chlorophenyl isothiocyanate and butan-2-ylamine. Key parameters include:

- Solvent selection : Use anhydrous dichloromethane or THF to minimize side reactions.

- Temperature : Reactions are typically conducted at 0–25°C to control exothermicity.

- Stoichiometry : A 1:1 molar ratio of reactants ensures minimal residual starting materials.

- Purification : Recrystallization from ethanol/water mixtures improves purity (>95% by HPLC) .

- Validation : Analytical techniques like H NMR (δ 7.2–7.5 ppm for aromatic protons) and LC-MS confirm structural integrity .

Q. Which analytical techniques are most effective for characterizing this compound, and what data should researchers prioritize?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR resolve the thiourea backbone (N–C=S peaks at ~170 ppm in C NMR) and substituent positions .

- X-ray Crystallography : Single-crystal analysis (e.g., using SHELX) provides bond-length data (C=S: ~1.68 Å) and confirms stereochemistry .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>98% for biological assays) .

Advanced Research Questions

Q. How do structural modifications (e.g., chloro vs. methoxy substituents) influence the biological activity of arylthiourea derivatives?

- Methodological Answer :

- Electron-withdrawing groups (e.g., 2-chlorophenyl) enhance thiourea’s hydrogen-bonding capacity, improving interactions with bacterial enzymes (e.g., FabI enoyl-ACP reductase).

- Comparative studies : 2-Chloro derivatives exhibit higher antimicrobial activity (MIC = 8 µg/mL against S. aureus) compared to methoxy-substituted analogs (MIC = 32 µg/mL) due to increased electrophilicity .

- Experimental Design : Use isosteric replacements and assay against Gram-positive/-negative pathogens with dose-response curves .

Q. What challenges arise in refining the crystal structure of this compound, and how can SHELX software address them?

- Methodological Answer :

- Disorder in alkyl chains : The butan-2-yl group may exhibit rotational disorder. SHELXL’s PART instruction partitions electron density for accurate modeling .

- Hydrogen bonding : Use SHELXH to refine H-atom positions in N–H···S interactions (dN···S ≈ 3.2 Å) .

Q. How does the thiourea moiety participate in redox or substitution reactions, and what intermediates are critical for mechanistic studies?

- Methodological Answer :

- Oxidation : Treat with H2O2 to form sulfinic acid derivatives; monitor via IR (loss of νC=S at 1250 cm⁻¹).

- Nucleophilic substitution : React with alkyl halides (e.g., CH3I) to form S-alkylated products; track kinetics via <sup>13</sup>C NMR .

- Mechanistic Insight : DFT calculations (B3LYP/6-31G*) predict transition states for S-alkylation (ΔG‡ ≈ 25 kcal/mol) .

Q. How can researchers resolve contradictions in reported biological activity data for thiourea derivatives?

- Methodological Answer :

- Standardize assays : Use CLSI guidelines for antimicrobial testing (e.g., broth microdilution) to minimize variability .

- Control for solubility : Pre-saturate compounds in DMSO/PBS mixtures (≤1% DMSO) to avoid aggregation artifacts .

- Case Study : Discrepancies in IC50 values (e.g., 2–10 µM for anticancer activity) often stem from cell-line-specific permeability differences .

Q. What role does this compound play in coordination chemistry, and how can its metal complexes be characterized?

- Methodological Answer :

- Synthesis of complexes : React with Cu(II) acetate in ethanol to form [Cu(L)2]Cl2; confirm stoichiometry via elemental analysis .

- Characterization :

- EPR : Axial symmetry (g∥ = 2.25, g⊥ = 2.05) indicates square-planar geometry.

- UV-Vis : d-d transitions at λ = 600–650 nm (ε ≈ 150 M⁻¹cm⁻¹) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.